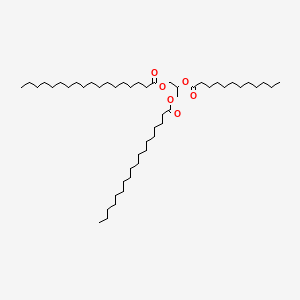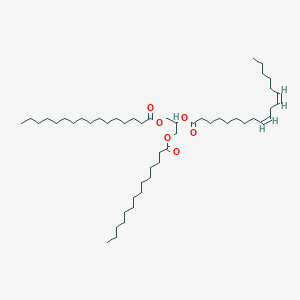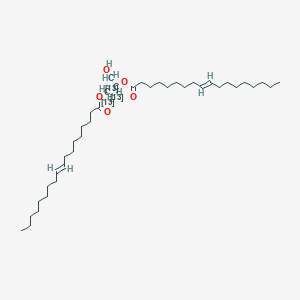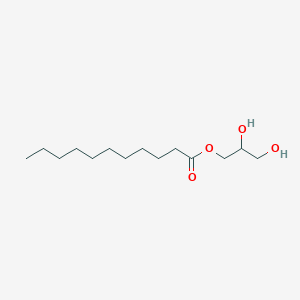
(1-dodecanoyloxy-3-hexadecanoyloxypropan-2-yl) (E)-octadec-9-enoate
Übersicht
Beschreibung
Wissenschaftliche Forschungsanwendungen
Novel Synthetic Pathways
Research into novel azido fatty acid ester derivatives from conjugated C(18) enynoate explores synthetic pathways that could be relevant to synthesizing similar complex esters. These pathways might offer insights into creating derivatives of the compound for specific scientific applications, such as in material sciences or as intermediates in organic synthesis (Lie Ken Jie & Alam, 2001).
Phase Behavior Studies
The study of phase equilibria of glycerol tristearate and glycerol trioleate in carbon dioxide and sulfur hexafluoride provides an example of how similar compounds' solubility and phase behavior are researched. Understanding these properties is crucial for applications in green chemistry and extraction processes, which could also apply to "(1-dodecanoyloxy-3-hexadecanoyloxypropan-2-yl) (E)-octadec-9-enoate" (Perko, Knez, & Škerget, 2012).
Biodiversity and Chemical Ecology
Research on the age-dependent quantitative changes in male labial gland secretion of Bombus species shows the importance of certain esters in the chemical ecology and communication of bees. Such studies highlight the ecological roles of complex esters, potentially guiding research on the ecological applications or effects of synthetic esters like the one (Žáček et al., 2009).
Medicinal Chemistry and Pharmacology
The extraction and identification of volatile and semi-volatile compounds from medicinal plants, including various esters, underline the potential pharmacological applications of complex esters. Such compounds could have antioxidant, anti-diabetic, and anti-inflammatory properties, suggesting a possible research avenue for "(1-dodecanoyloxy-3-hexadecanoyloxypropan-2-yl) (E)-octadec-9-enoate" in pharmacology or nutraceuticals (Kumar et al., 2019).
Material Science Applications
Studies on the synthesis and physicochemical properties of new fatty (co)polyamides for potential UV powder coating applications illustrate the relevance of complex esters in material science. These (co)polyamides, derived from similar fatty acid esters, show how such compounds can be used to enhance material properties, indicating potential applications for the compound in developing advanced materials (Rejaibi et al., 2015).
Eigenschaften
IUPAC Name |
(1-dodecanoyloxy-3-hexadecanoyloxypropan-2-yl) (E)-octadec-9-enoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C49H92O6/c1-4-7-10-13-16-19-21-23-24-26-28-31-34-37-40-43-49(52)55-46(44-53-47(50)41-38-35-32-29-18-15-12-9-6-3)45-54-48(51)42-39-36-33-30-27-25-22-20-17-14-11-8-5-2/h23-24,46H,4-22,25-45H2,1-3H3/b24-23+ | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KVCNQKCHCPELNN-WCWDXBQESA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCC(=O)OCC(COC(=O)CCCCCCCCCCC)OC(=O)CCCCCCCC=CCCCCCCCC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCCCCCCCCCCC(=O)OCC(COC(=O)CCCCCCCCCCC)OC(=O)CCCCCCC/C=C/CCCCCCCC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C49H92O6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
777.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(1-dodecanoyloxy-3-hexadecanoyloxypropan-2-yl) (E)-octadec-9-enoate | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![4-[2-(Methylamino)propyl]-phenol, monohydrochloride](/img/structure/B3026051.png)

![Docosanoic acid, 2,3-bis[[(9Z)-1-oxo-9-octadecenyl]oxy]propyl ester](/img/structure/B3026054.png)

![1-Isopropyl-3-(1-methyl-1H-indole-3-yl)-4-[3-(dimethylamino)propylamino]-1H-pyrrole-2,5-dione](/img/structure/B3026057.png)
![eicosanoic acid 3-[(1-oxohexadecyl)oxy]-2-[[(9Z)-1-oxo-9-octadecen-1-yl]oxy]propyl ester](/img/structure/B3026058.png)
![Eicosanoic acid, 2-hydroxy-3-[(1-oxohexadecyl)oxy]propyl ester](/img/structure/B3026059.png)

![[2-[(9Z,12Z)-octadeca-9,12-dienoyl]oxy-3-tetradecanoyloxypropyl] (Z)-octadec-9-enoate](/img/structure/B3026064.png)



![(9Z)-9-octadecenoic acid, (2R)-3-[(1-oxohexadecyl)oxy]-2-[[1-oxo-12-[(1-oxohexadecyl)oxy]octadecyl]oxy]propyl ester](/img/structure/B3026071.png)
![9Z-octadecenoic acid 1,1'-[1-[[(1-oxododecyl)oxy]methyl]-1,2-ethanediyl] ester](/img/structure/B3026072.png)